(2,4-dimethyl-6-nitrophenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-3-7(2)10(16-5-9(12)13)8(4-6)11(14)15/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFAZLKJBJPUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
(2,4-Dimethyl-6-nitrophenoxy)acetic acid serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable precursor in organic synthesis.
Biology
The compound is being studied for its potential antimicrobial and anticancer properties.
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| Staphylococcus aureus | 20 | |
| Klebsiella pneumoniae | 10 |
- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The cytotoxic concentration required to kill 50% of the cell population (CC50) is detailed below:
| Compound | Cell Line | CC50 (μM) |
|---|---|---|
| This compound | CEM (Leukemia) | 25 |
| K562 (Leukemia) | 30 | |
| MCF7 (Breast Cancer) | 22 |
Medicine
The compound is being explored as a potential therapeutic agent in drug development due to its biological activity. Its mechanisms of action may involve interaction with specific molecular targets, disrupting essential biochemical pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other industrial products.
Anticancer Activity
A study evaluated the effects of various acetamide derivatives on leukemic cell lines, indicating that compounds similar to this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Antibacterial Efficacy
In comparative studies of acetamides against bacterial strains, the chloro-substituted derivative demonstrated superior activity against Klebsiella pneumoniae, emphasizing the significance of structural modifications on biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of (2,4-dimethyl-6-nitrophenoxy)acetic acid with structurally related acetic acid derivatives, focusing on molecular features, properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Nitro Group Influence: The nitro group in this compound enhances the acidity of the acetic acid moiety (pKa ~3–4) compared to non-nitro analogs. This is due to its strong electron-withdrawing nature, stabilizing the deprotonated carboxylate form .
- This contrasts with 2-(4-nitrophenoxy)acetic acid, which lacks methyl groups and exhibits higher water solubility .
- Phenoxy vs. Phenyl Linkage: Phenoxy-linked compounds (e.g., 2-(4-nitrophenoxy)acetic acid) exhibit distinct electronic effects compared to phenylacetic acids (e.g., 2-(2-methyl-6-nitrophenyl)acetic acid). The oxygen atom in phenoxy derivatives alters resonance and hydrogen-bonding capabilities .
Adsorption and Chelation Potential
- Role of Functional Groups: Analogous to acetic acid-modified sludge-based biochar (ASBB), the carboxyl (-COOH) group in this compound can coordinate with metal ions like U(VI). The nitro group further enhances adsorption by increasing surface electronegativity .
- Comparison with ASBB: ASBB achieves 97.8% U(VI) removal at pH 6.0 via monodentate coordination with -COO⁻ groups.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for characterizing (2,4-dimethyl-6-nitrophenoxy)acetic acid?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify structural features. For example, the aromatic protons of the 2,4-dimethyl-6-nitrophenoxy group appear as distinct splitting patterns due to substituents, while the acetic acid moiety shows a singlet for the methylene group () and a carboxylic acid proton (if not deuterated) .
- Infrared (IR) Spectroscopy : Confirm the presence of functional groups such as the nitro group (, ~1520 and ~1350 cm) and carboxylic acid (, ~2500–3300 cm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (e.g., 254 nm) for purity assessment. Mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) improve peak resolution .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer :
- Step 1 : Nitration of 2,4-dimethylphenol using a mixture of nitric and sulfuric acids to introduce the nitro group at the 6-position. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .
- Step 2 : Etherification of the phenolic intermediate with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol/water). Optimize temperature (60–80°C) to avoid side reactions like hydrolysis of the nitro group .
- Step 3 : Purify the crude product via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluent gradient from hexane to ethyl acetate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Answer :
- Methodological Harmonization : Standardize solvent purity (e.g., HPLC-grade) and temperature (25°C) for solubility tests. Use gravimetric analysis: dissolve excess compound in solvent, filter undissolved material, and evaporate the solvent to measure residue mass .
- Contradiction Analysis : If discrepancies persist (e.g., in DMSO vs. ethanol), investigate pH-dependent solubility. The carboxylic acid group () becomes ionized in basic media, enhancing aqueous solubility. Use potentiometric titrations to correlate solubility with pH .
Q. What strategies mitigate unintended nitro group reduction during catalytic hydrogenation of this compound derivatives?
- Answer :
- Catalyst Selection : Avoid palladium-based catalysts (e.g., Pd/C), which promote nitro reduction. Use platinum oxide () or Raney nickel under controlled hydrogen pressure (1–3 atm) to preserve the nitro group .
- Additive Use : Introduce mild inhibitors like quinoline or sulfur compounds to deactivate catalyst sites responsible for nitro reduction. Monitor reaction progress via LC-MS to detect intermediates .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient positions on the aromatic ring (e.g., para to nitro group).
- Activation Energy Analysis : Simulate transition states for SNAr reactions with amines or thiols. Validate predictions experimentally using kinetic studies (e.g., UV-Vis monitoring at 400 nm for nitroarene intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
